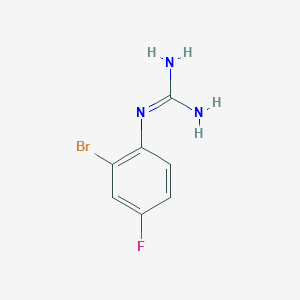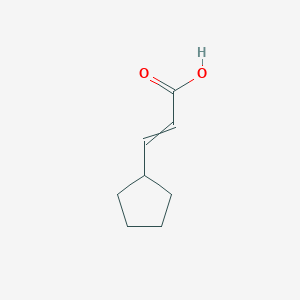
3-Cyclopentylprop-2-enoic acid
描述
3-Cyclopentylprop-2-enoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclopentyl group attached to a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylprop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with ethyl acrylate, followed by hydrolysis to yield the desired acid. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of cyclopentylpropenoic acid derivatives. This process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and the choice of catalyst.
化学反应分析
Types of Reactions
3-Cyclopentylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylpropanoic acid.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, yielding cyclopentylpropanoic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amide formation typically involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Cyclopentylpropanoic acid.
Reduction: Cyclopentylpropanoic acid.
Substitution: Various esters and amides depending on the reagents used.
科学研究应用
3-Cyclopentylprop-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Cyclopentylprop-2-enoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Cyclopentylpropanoic acid: Similar in structure but lacks the double bond in the prop-2-enoic acid moiety.
Cyclopentylacetic acid: Contains a cyclopentyl group attached to an acetic acid moiety instead of prop-2-enoic acid.
Cyclopentylmethanol: Features a cyclopentyl group attached to a methanol moiety.
Uniqueness
3-Cyclopentylprop-2-enoic acid is unique due to the presence of both a cyclopentyl group and a prop-2-enoic acid moiety, which imparts distinct chemical reactivity and potential applications compared to its analogs. The double bond in the prop-2-enoic acid moiety allows for additional chemical transformations that are not possible with fully saturated analogs.
属性
IUPAC Name |
3-cyclopentylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRHIJJKVGFXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694965 | |
| Record name | 3-Cyclopentylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117929-80-3, 117929-79-0 | |
| Record name | 3-Cyclopentylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopentylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


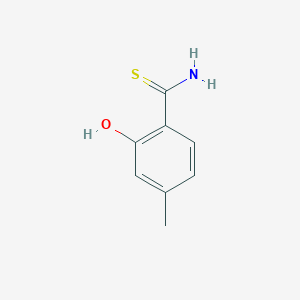
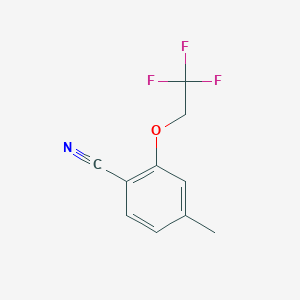
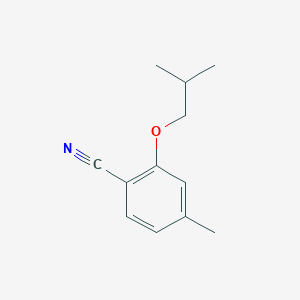
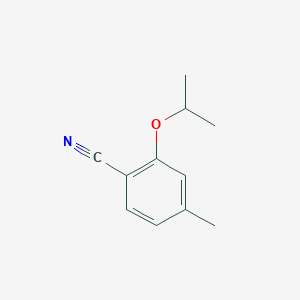
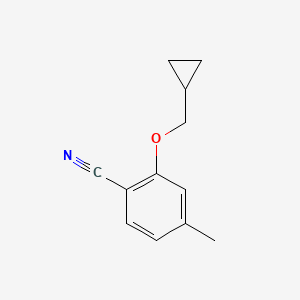
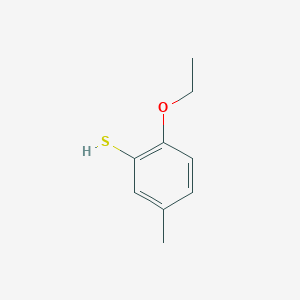
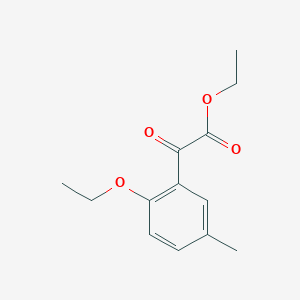

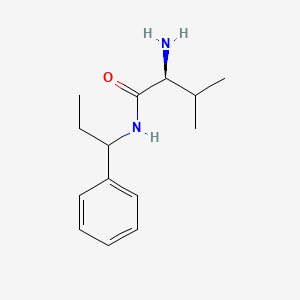
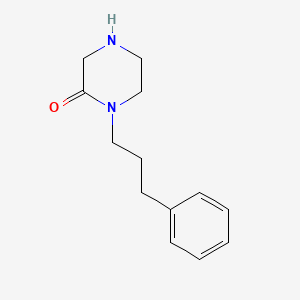
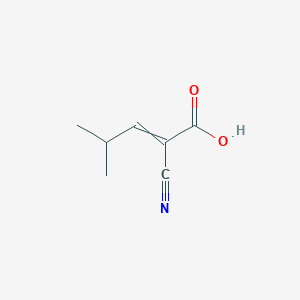
![Propyl[(quinolin-4-yl)methyl]amine](/img/structure/B7871401.png)
![Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine](/img/structure/B7871404.png)
